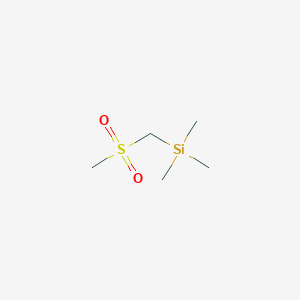
Trimethyl(methylsulfonylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(methylsulfonylmethyl)silane is an organosilicon compound with the molecular formula C5H14O2SSi. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three methyl groups and a methylsulfonylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(methylsulfonylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylsulfonylmethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are carefully selected, and the reaction conditions are optimized to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(methylsulfonylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanes, sulfoxides, sulfones, and various substituted organosilicon compounds .
Scientific Research Applications
Trimethyl(methylsulfonylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials
Mechanism of Action
The mechanism of action of trimethyl(methylsulfonylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of stable compounds. The methylsulfonylmethyl group can undergo nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH.
Uniqueness
Trimethyl(methylsulfonylmethyl)silane is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be suitable .
Properties
Molecular Formula |
C5H14O2SSi |
|---|---|
Molecular Weight |
166.32 g/mol |
IUPAC Name |
trimethyl(methylsulfonylmethyl)silane |
InChI |
InChI=1S/C5H14O2SSi/c1-8(6,7)5-9(2,3)4/h5H2,1-4H3 |
InChI Key |
ITXXARMDLFYXRY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















